

(2-Methylpyrimidin-5-yl)methanol: A Versatile Fragment for Drug Design

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Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224

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(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

This guide explores the utility of **(2-Methylpyrimidin-5-yl)methanol** as a key fragment in modern drug design and discovery. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, and the specific arrangement of the methyl and hydroxymethyl substituents at the 2- and 5-positions of the pyrimidine ring provides a valuable starting point for the development of potent and selective therapeutic agents across various disease areas. This document details its chemical properties, its application in the synthesis of inhibitors for diverse biological targets, and provides an overview of relevant experimental methodologies.

Core Fragment Properties

(2-Methylpyrimidin-5-yl)methanol is a stable, crystalline solid at room temperature. Its structure features a pyrimidine ring, which can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π -stacking. The primary alcohol moiety serves as a crucial synthetic handle for fragment elaboration and optimization, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of **(2-Methylpyrimidin-5-yl)methanol**

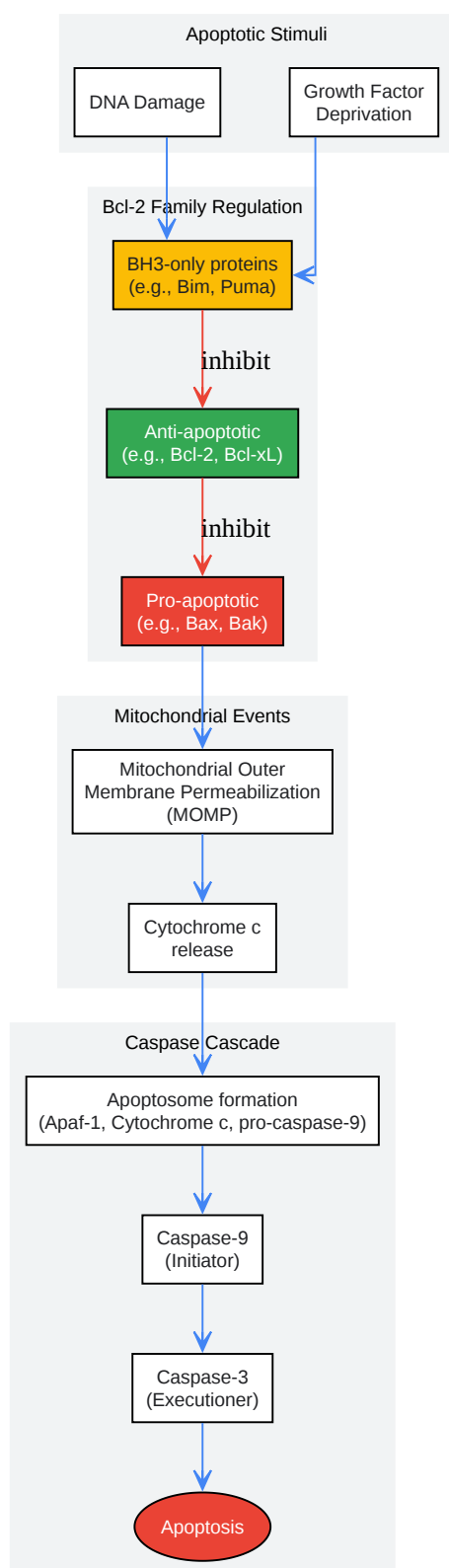
Property	Value
Chemical Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
Appearance	White crystalline solid
Melting Point	102-103 °C
Boiling Point	237 °C
Topological Polar Surface Area (TPSA)	46.01 Å ²
LogP	0.2773
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	1
CAS Number	2239-83-0

Applications in Drug Discovery

(2-Methylpyrimidin-5-yl)methanol has been successfully employed as a foundational fragment in the development of inhibitors for several important biological targets. Its structural motifs are found in patented compounds targeting cancer, viral infections, central nervous system disorders, and cardiovascular diseases.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers, making them attractive therapeutic targets. **(2-Methylpyrimidin-5-yl)methanol** has been utilized as a starting material in the synthesis of thienopyrimidine derivatives that act as Bcl-2 inhibitors[1]. These compounds aim to restore the natural process of programmed cell death in cancer cells.

Signaling Pathway: Bcl-2 and Apoptosis

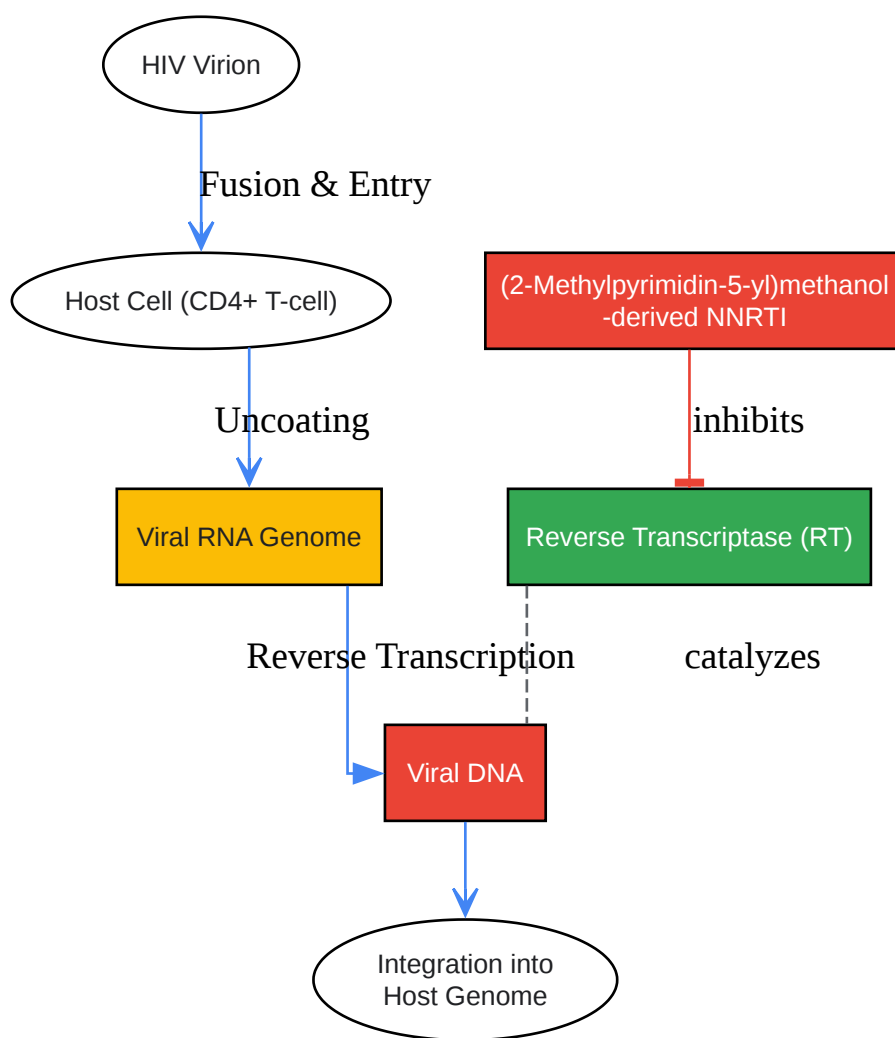


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Caption: The Bcl-2 regulated intrinsic apoptotic pathway.

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for integration into the host genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on RT, inhibiting its function. **(2-Methylpyrimidin-5-yl)methanol** serves as a key building block for pyrimidone derivatives that have been designed as selective cytotoxic agents against HIV-infected cells, with NNRTI activity[2].

Signaling Pathway: HIV Reverse Transcription

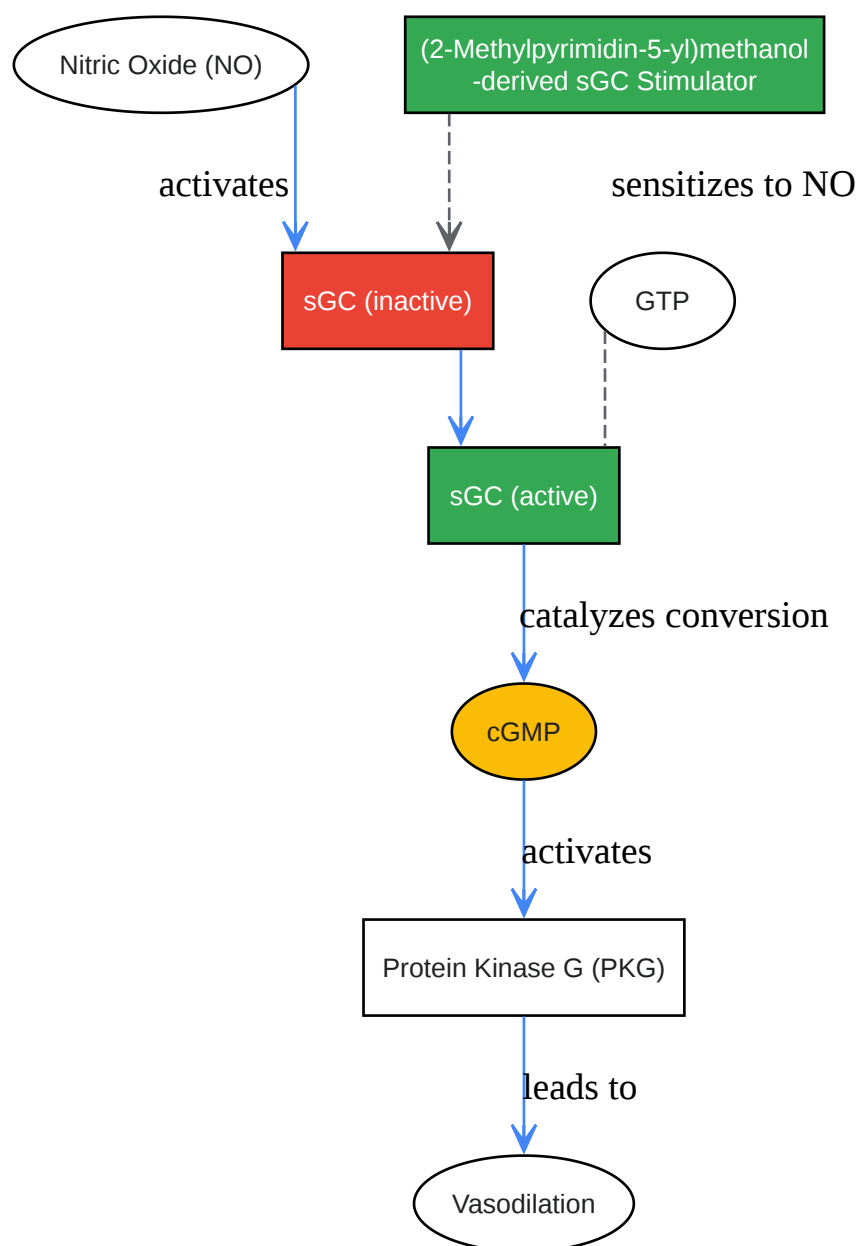


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Caption: Inhibition of HIV reverse transcription by NNRTIs.

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates vasodilation and other physiological processes. sGC stimulators are a class of drugs that enhance the sensitivity of sGC to endogenous NO, and they are being investigated for the treatment of cardiovascular and central nervous system (CNS) diseases. **(2-Methylpyrimidin-5-yl)methanol** has been used in the synthesis of pyrazolopyridine derivatives that act as sGC stimulators.

Signaling Pathway: Soluble Guanylate Cyclase (sGC)



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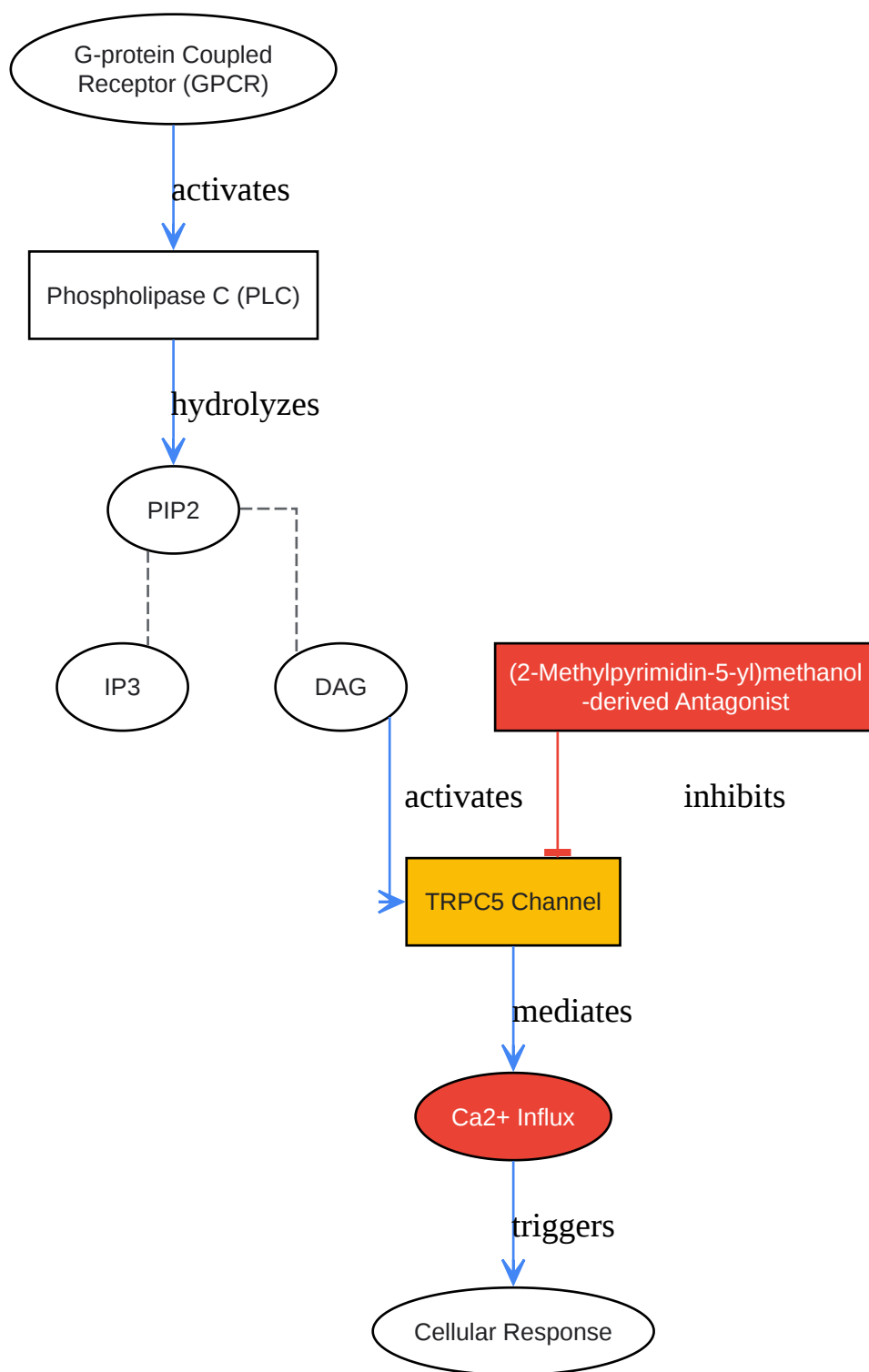
Caption: The nitric oxide-sGC-cGMP signaling pathway.

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel involved in various physiological processes, including neuronal signaling and kidney function.

Dysregulation of TRPC5 has been linked to neuropsychiatric and neurodegenerative disorders.

(2-Methylpyrimidin-5-yl)methanol has been employed in the synthesis of substituted xanthine derivatives that act as antagonists of the TRPC5 channel, representing a potential therapeutic avenue for these conditions[3].

Signaling Pathway: TRPC5 Channel Activation



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Caption: A simplified TRPC5 channel activation pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of compounds derived from **(2-Methylpyrimidin-5-yl)methanol** are often proprietary. However, based on the available patent literature and general knowledge in medicinal chemistry, the following sections outline the key experimental workflows.

The primary alcohol of **(2-Methylpyrimidin-5-yl)methanol** is a versatile functional group for synthetic elaboration. A common strategy involves its conversion to a more reactive electrophile, such as a chloromethyl or mesyloxymethyl group, which can then be used in nucleophilic substitution reactions to couple the pyrimidine fragment with other scaffolds.

Experimental Workflow: Synthesis of Derivatives



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Caption: General synthetic workflow for elaborating the fragment.

Representative Protocol for Chlorination: A solution of **(2-methylpyrimidin-5-yl)methanol** in a suitable solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often at reduced temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product, 5-(chloromethyl)-2-methylpyrimidine, is isolated and purified.

The biological activity of compounds derived from **(2-Methylpyrimidin-5-yl)methanol** is assessed using a variety of in vitro assays tailored to the specific target.

Table 2: Overview of Relevant Assay Types

Target	Assay Type	Principle
Bcl-2	Competitive Binding Assay	Measures the ability of the test compound to displace a fluorescently labeled BH3 peptide from the binding groove of Bcl-2 protein.
Cell Viability Assay	Assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines that overexpress Bcl-2.	
HIV Reverse Transcriptase	Enzyme Activity Assay	Quantifies the synthesis of DNA from an RNA template by recombinant HIV RT in the presence of the test compound.
Antiviral Assay	Measures the inhibition of HIV replication in a cell-based model, often by quantifying viral load or cell viability.	
sGC	cGMP Quantification Assay	Measures the production of cGMP in cells or with purified sGC enzyme in response to the test compound, typically in the presence of an NO donor.
TRPC5	Electrophysiology	Uses patch-clamp techniques to measure the ion current through TRPC5 channels expressed in a host cell line in the presence of the test compound.
Calcium Imaging	Monitors changes in intracellular calcium concentration in response to channel activation and	

inhibition by the test
compound.

Conclusion

(2-Methylpyrimidin-5-yl)methanol has demonstrated its value as a versatile and effective fragment in the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for fragment-based drug discovery campaigns. The successful incorporation of this fragment into lead compounds targeting a diverse range of proteins, including enzymes, ion channels, and regulatory proteins, underscores its potential for broader applications in medicinal chemistry. Further exploration of the chemical space around the **(2-methylpyrimidin-5-yl)methanol** core is warranted to unlock its full potential in the development of next-generation therapeutics.

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